![molecular formula C21H32O3 B14494839 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol CAS No. 63284-28-6](/img/structure/B14494839.png)
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a phenolic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol typically involves the reaction of appropriate epoxide precursors with phenolic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product. The exact methods can vary depending on the desired scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxirane groups, leading to the formation of different alcohols.
Substitution: The phenolic group can participate in substitution reactions, where other functional groups replace the hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols. Substitution reactions can introduce various functional groups into the phenolic ring.
Scientific Research Applications
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol involves its interaction with various molecular targets and pathways. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity can influence biological processes and pathways, making the compound of interest for therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[7-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- 3-[7-[3-[(3-Methyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
Uniqueness
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is unique due to its specific combination of oxirane groups and phenolic structure. This combination imparts distinct chemical reactivity and potential applications that may not be shared by similar compounds. The presence of multiple oxirane groups enhances its reactivity, making it suitable for various chemical transformations and applications.
Properties
CAS No. |
63284-28-6 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[7-[3-[(3-propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol |
InChI |
InChI=1S/C21H32O3/c1-2-9-18-20(23-18)15-21-19(24-21)13-7-5-3-4-6-10-16-11-8-12-17(22)14-16/h8,11-12,14,18-22H,2-7,9-10,13,15H2,1H3 |
InChI Key |
SKGKGYKSRJBFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)CC2C(O2)CCCCCCCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


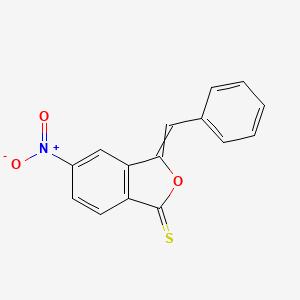
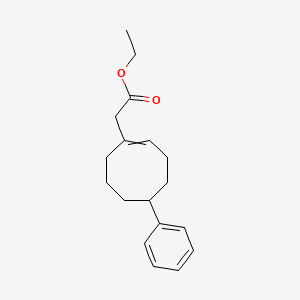

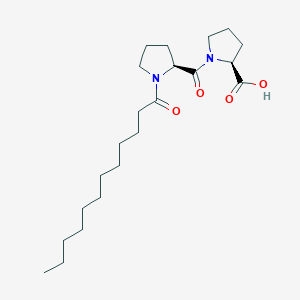

![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


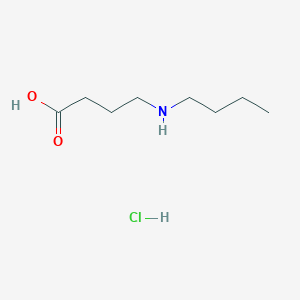
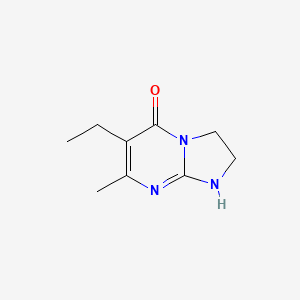
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
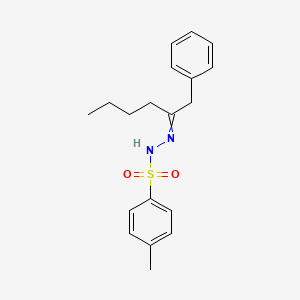

![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
